(R)-Mepivacaine

Enantioselective pharmacokinetics Plasma protein binding Free drug hypothesis

(R)-Mepivacaine (CAS 34811-66-0), also designated R(−)-mepivacaine or D-mepivacaine, is the single (R)-configured enantiomer of the amide-type local anesthetic mepivacaine. Unlike the clinically supplied racemic mixture—a 50:50 combination of (R)- and (S)-enantiomers —the isolated (R)-enantiomer serves as a critical chiral reference standard for enantioselective analytical method development, pharmacokinetic investigations, and stereochemistry–activity relationship studies.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 34811-66-0
Cat. No. B13421160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Mepivacaine
CAS34811-66-0
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)/t13-/m1/s1
InChIKeyINWLQCZOYSRPNW-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Mepivacaine (CAS 34811-66-0) for Chiral Research and Enantioselective Assay Development: Procurement-Grade Overview


(R)-Mepivacaine (CAS 34811-66-0), also designated R(−)-mepivacaine or D-mepivacaine, is the single (R)-configured enantiomer of the amide-type local anesthetic mepivacaine. Unlike the clinically supplied racemic mixture—a 50:50 combination of (R)- and (S)-enantiomers [1]—the isolated (R)-enantiomer serves as a critical chiral reference standard for enantioselective analytical method development, pharmacokinetic investigations, and stereochemistry–activity relationship studies. Mepivacaine enantiomers display markedly divergent pharmacokinetic profiles driven by differential plasma protein binding, clearance, and volume of distribution [2], making the pure (R)-form indispensable when experimental designs require the pharmacological or toxicological properties of a single enantiomer to be resolved without the confounding presence of its antipode.

Why Racemic Mepivacaine or the (S)-Enantiomer Cannot Substitute for (R)-Mepivacaine in Quantitative Research Applications


Racemic mepivacaine contains equal proportions of two enantiomers whose pharmacokinetic and distributional behaviors are quantitatively distinct: the (R)-enantiomer exhibits a 1.42-fold larger unbound plasma fraction, 2.26-fold greater total body clearance, and 1.81-fold larger steady-state volume of distribution than its (S)-counterpart [1]. In chiral analytical workflows—including stereoselective HPLC, HPCE, and LC-MS/MS method validation—the pure (R)-enantiomer is required as an authenticated reference standard to achieve the precision and accuracy specifications (2.1–5.3% CV) mandated by regulatory bioanalytical guidance [2]. Substituting racemic material confounds enantiomeric peak assignment, compromises calibration linearity, and disqualifies assay validation. Furthermore, because mepivacaine enantiomers lack stereoselective block at hKv1.5 channels (KD values 379 vs 287 μM, p>0.05), in contrast to bupivacaine's 7-fold stereoselectivity [3], the isolated (R)-form provides an essential non-stereoselective control in ion-channel pharmacology experiments.

Quantitative Differentiation Evidence for (R)-Mepivacaine (CAS 34811-66-0) Relative to Its (S)-Enantiomer and In-Class Comparators


Plasma Protein Binding: (R)-Mepivacaine Exhibits a 1.42-Fold Higher Unbound Fraction Than (S)-Mepivacaine

In a head-to-head pharmacokinetic study in 10 healthy volunteers receiving racemic mepivacaine HCl (60 mg, 10-min IV infusion), the unbound fraction of (R)-mepivacaine was 35.6% ± 4.5%, compared with 25.1% ± 4.6% for (S)-mepivacaine (P < 0.0001, equilibrium dialysis) [1]. This 1.42-fold larger free fraction directly accounts for the larger distribution volume and higher clearance of the (R)-form. Plasma protein binding values were subsequently confirmed as 65% for (R)-mepivacaine and 75% for (S)-mepivacaine in the comprehensive xPharm reference [2].

Enantioselective pharmacokinetics Plasma protein binding Free drug hypothesis

Total Plasma Clearance: (R)-Mepivacaine Is Cleared 2.26-Fold Faster Than (S)-Mepivacaine After IV Administration

In the same volunteer study (Burm et al., 1997), total plasma clearance of (R)-mepivacaine was 0.79 ± 0.12 L/min versus 0.35 ± 0.06 L/min for (S)-mepivacaine (P < 0.0001) [1]. Unbound clearance values were 2.24 ± 0.30 L/min and 1.43 ± 0.24 L/min, respectively. These data were corroborated in a separate sheep model (Mather, 1991), where total body clearance of (R)-mepivacaine was 1.20 ± 0.29 L/min versus 0.97 ± 0.20 L/min for (S)-mepivacaine (ns for this parameter in sheep), but the volume of distribution difference was significant [2].

Drug clearance Enantioselective elimination Hepatic metabolism

Steady-State Volume of Distribution: (R)-Mepivacaine Distributes 1.81-Fold More Extensively Than (S)-Mepivacaine

The steady-state volume of distribution (Vss) of (R)-mepivacaine was 103 ± 14 L (total) and 290 ± 32 L (unbound), significantly larger than (S)-mepivacaine values of 57 ± 7 L and 232 ± 30 L, respectively (P < 0.0001) [1]. In sheep administered pure enantiomers separately, the total Vd for (R)-mepivacaine was 144 ± 39 L versus 80 ± 21 L for (S)-mepivacaine (P < 0.05), confirming enantioselective distribution across species [2].

Tissue distribution Enantioselective disposition Pharmacokinetic modeling

Systemic Exposure After Regional Anesthesia: (R)-Mepivacaine Achieves 22.4% Lower Peak Plasma Concentration Than (S)-Mepivacaine

After epidural administration of racemic mepivacaine HCl (460 mg) to surgical patients, the peak plasma concentration (Cmax) of (R)-mepivacaine was 1350 ± 430 ng/mL, significantly lower than 1740 ± 490 ng/mL for (S)-mepivacaine (P < 0.002) [1]. In a separate study using a combined psoas compartment/sciatic nerve block with 731 mg racemic mepivacaine plus epinephrine, the Cmax of (R)-mepivacaine was 1.54 ± 0.34 μg/mL versus 2.34 ± 0.51 μg/mL for (S)-mepivacaine (P = 0.0005), and the AUC∞ of (S)-mepivacaine was nearly double that of (R)-mepivacaine [2].

Clinical pharmacokinetics Regional anesthesia Systemic absorption

hKv1.5 Potassium Channel Block: Mepivacaine Enantiomers Lack Stereoselectivity, in Contrast to Bupivacaine's 7-Fold Difference

In a whole-cell patch-clamp study on hKv1.5 channels stably expressed in Ltk− cells, (R)-(+)-mepivacaine produced a KD of 379.0 ± 56.0 μM, while (S)-(−)-mepivacaine gave a KD of 286.8 ± 34.1 μM—a difference that was not statistically significant (p > 0.05) [1]. This absence of stereoselectivity contrasts sharply with bupivacaine, where (R)-(+)-bupivacaine is 7-fold more potent (KD ~4.3 μM) than (S)-(−)-bupivacaine (KD ~30 μM) at the same channel. The voltage-dependence of block was similar for both mepivacaine enantiomers (δ = 0.160 vs 0.154 for (R) and (S), respectively).

Ion channel pharmacology hKv1.5 Stereoselectivity Cardiac safety

Acute Toxicity and Enantioselective Tissue Uptake: (R)-Mepivacaine Shows Higher Brain Penetration and No Rapid-IV Toxicity Difference Versus (S)-Mepivacaine

Åberg (1972) demonstrated that after rapid intravenous injection, there was no difference in acute toxicity between the two optical isomers of mepivacaine in mice or rats. However, after slow IV or subcutaneous administration, the L(+)-isomer [(S)-mepivacaine] was less toxic than the D(−)-isomer [(R)-mepivacaine] [1]. Mechanistic experiments in rabbits showed that following slow infusion, more L(+)-mepivacaine than D(−)-mepivacaine was sequestered by the lungs, resulting in significantly higher D(−)-mepivacaine concentrations reaching the brain [1]. In vitro, both enantiomers produced identical nerve-blocking effects. A later review (Tomin et al., 2006) corroborates that stereochemistry differentially affects pharmacological action and toxicity for mepivacaine [2].

Enantioselective toxicity Tissue uptake CNS exposure Safety pharmacology

Validated Application Scenarios for Procuring (R)-Mepivacaine (CAS 34811-66-0) Based on Quantitative Differentiation Evidence


Chiral Reference Standard for Enantioselective Bioanalytical Method Validation

Pure (R)-mepivacaine is the mandatory single-enantiomer reference standard for developing and validating stereoselective HPLC, HPCE, or LC-MS/MS methods used to quantify mepivacaine enantiomers in biological matrices. Published chiral separation methods—including brush-type Pirkle columns and derivatized cyclodextrin HPCE—require authenticated (R)- and (S)-mepivacaine reference materials to establish enantiomeric resolution, calibration linearity (r > 0.9995 over 10.5–1054 ng/mL), and precision (2.1–5.3% CV) per ICH M10 bioanalytical guidance [1]. The 1.42-fold difference in unbound fraction and 2.26-fold difference in clearance between enantiomers [2] make enantiomer-resolved quantification a regulatory expectation in pharmacokinetic studies of racemic mepivacaine formulations.

Enantioselective Pharmacokinetic and Toxicokinetic Modeling

Because (R)-mepivacaine exhibits a 1.81-fold larger steady-state volume of distribution and 22–34% lower systemic exposure (Cmax) than (S)-mepivacaine after regional anesthesia [1][2], physiologically based pharmacokinetic (PBPK) models attempting to predict tissue concentrations of racemic mepivacaine must incorporate enantiomer-specific input parameters. Pure (R)-mepivacaine serves as the calibration standard for determining enantiomer-specific tissue-to-plasma partition coefficients (Kp) and for validating in vitro–in vivo extrapolation of hepatic clearance, given that mepivacaine is extensively metabolized with <10% excreted unchanged [3].

Ion Channel Pharmacology: Non-Stereoselective Control Compound for Kv1.5 Studies

In patch-clamp electrophysiology studies investigating the structural basis of stereoselective ion channel block by local anesthetics, pure (R)-mepivacaine (hKv1.5 KD = 379 ± 56 μM) provides an essential non-stereoselective control. Its lack of significant enantiomeric difference in potency (p > 0.05 vs (S)-mepivacaine KD = 287 ± 34 μM) contrasts directly with the 7-fold stereoselectivity of bupivacaine enantiomers at the same channel [1], enabling investigators to dissect the molecular determinants (alkyl substituent length at position 1) that govern stereospecific drug–channel interactions without confounding stereoselective pharmacology.

Chiral Purity Analysis in Industrial-Scale Enantioseparation Process Development

The industrial synthesis of enantiopure local anesthetics (e.g., ropivacaine, levobupivacaine) proceeds through the chiral intermediate 2,6-pipecoloxylidide (PPX), which is also the penultimate intermediate for mepivacaine [1]. Crystallization-based integrated enantioseparation processes achieving >99.5% enantiopurity require authenticated (R)-mepivacaine as a chiral purity reference standard for HPLC method calibration. The (R)-enantiomer serves as both the system suitability test material and the enantiomeric impurity limit reference in quality control release testing of enantiopure piperidinecarboxanilide local anesthetics.

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